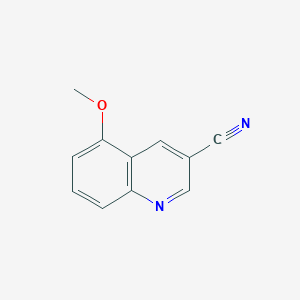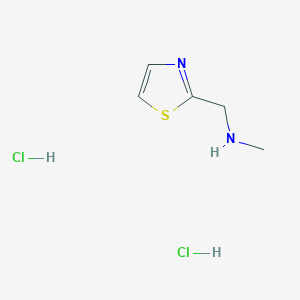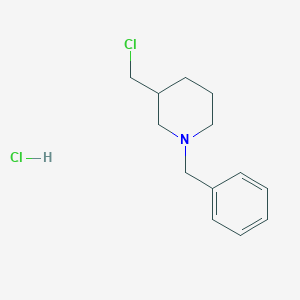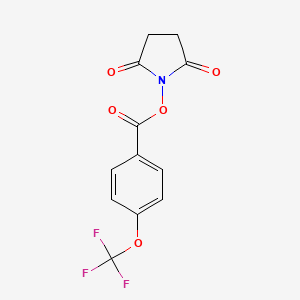
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate
説明
The compound “2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate” is a complex organic molecule. The name suggests that it contains a pyrrolidinone ring (a five-membered ring with one nitrogen atom and one ketone group), a benzoate group (derived from benzoic acid), and a trifluoromethoxy group (a methoxy group where three hydrogen atoms have been replaced by fluorine atoms) .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a pyrrolidinone ring attached to a benzoate group, with a trifluoromethoxy group attached to the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Derivatives : Reactions involving alkyl 4-aminobenzoates with maleic anhydride yield alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. Further conversion into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates is achieved through treatment with secondary amines (Kolyamshin, Danilov, & Kol’tsov, 2007).
Pharmaceutical Research
- Anticonvulsant Agents : A study synthesized a series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives as potential hybrid anticonvulsant agents. These hybrids combined chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).
Material Science and Engineering
- Electrochromic Device Applications : Novel derivatives of 2,5-dithienylpyrrole were synthesized to investigate the effects of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. These derivatives have applications in electrochromic devices (Yigit, Hacioglu, Güllü, & Toppare, 2015).
作用機序
Target of Action
Similar compounds have been shown to interact with proteins, modifying their function .
Mode of Action
It’s worth noting that similar compounds have been shown to modify proteins, such as antibodies . This modification can alter the function of the protein, potentially leading to therapeutic effects.
Pharmacokinetics
A structurally similar compound has been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could have good bioavailability, although further studies are needed to confirm this.
Result of Action
Similar compounds have been shown to enhance the production of monoclonal antibodies in cell cultures . This suggests that the compound could have potential applications in biotechnology and medicine.
生化学分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 isoforms such as CYP3A4, CYP2D6, and CYP2C9 . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in metabolic pathways and biochemical processes. Additionally, this compound has been observed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels , which further highlights its role in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . These effects are indicative of its potential therapeutic applications in pain management and neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s mechanism of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is crucial for its anticonvulsant and antinociceptive activities. Additionally, this compound has been shown to have high metabolic stability on human liver microsomes and negligible hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high metabolic stability, which ensures its prolonged activity in biochemical assays . Studies have shown that it maintains its efficacy over extended periods, making it a reliable candidate for long-term biochemical research. Additionally, the compound’s stability and degradation profile have been well-documented, indicating minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticonvulsant and antinociceptive activities . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical studies. The median effective dose (ED50) and median toxic dose (TD50) values provide insights into the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall biochemical processes. The compound’s high metabolic stability on human liver microsomes further underscores its potential for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s effective localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution profile is crucial for understanding its pharmacokinetics and optimizing its dosage regimen.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and subsequent biochemical effects.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO5/c13-12(14,15)20-8-3-1-7(2-4-8)11(19)21-16-9(17)5-6-10(16)18/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYMLBSRTQJCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)
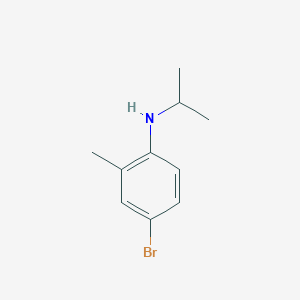

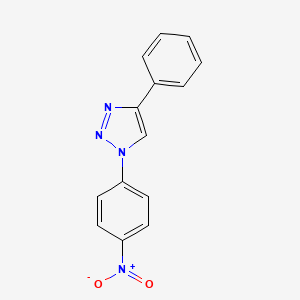
![tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3115566.png)
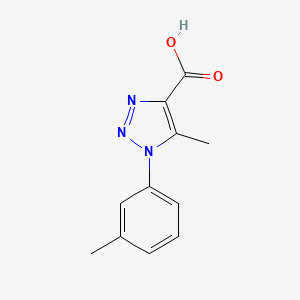
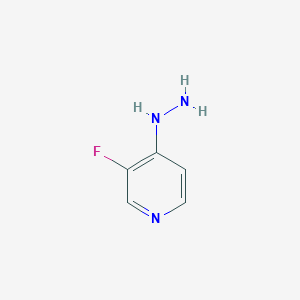
![tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B3115588.png)
